molecular formula C22H20N2O4S B1622662 Pyridinium, 1-methyl-4-(5-phenyl-2-oxazolyl)-, p-toluenesulfonate CAS No. 74718-18-6

Pyridinium, 1-methyl-4-(5-phenyl-2-oxazolyl)-, p-toluenesulfonate

Cat. No. B1622662
CAS RN: 74718-18-6
M. Wt: 408.5 g/mol
InChI Key: PIXCCZOFOOEFLW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium, 1-methyl-4-(5-phenyl-2-oxazolyl)-, p-toluenesulfonate is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridinium, 1-methyl-4-(5-phenyl-2-oxazolyl)-, p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridinium, 1-methyl-4-(5-phenyl-2-oxazolyl)-, p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 1-methyl-4-(5-phenyl-2-oxazolyl)-, p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74718-18-6

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;2-(1-methylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H13N2O.C7H8O3S/c1-17-9-7-13(8-10-17)15-16-11-14(18-15)12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

PIXCCZOFOOEFLW-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3

Other CAS RN

74718-18-6

Pictograms

Irritant

Origin of Product

United States

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